molecular formula C18H16N2O3S B2741793 2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one CAS No. 326881-94-1

2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one

Cat. No.: B2741793
CAS No.: 326881-94-1
M. Wt: 340.4
InChI Key: PUFKVSBHZNEZAP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group, a dihydrothia-diaza-fluorenone core, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the dimethoxyphenyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the dihydrothia-diaza-fluorenone core.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one: shares similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the dimethoxyphenyl group and the dihydrothia-diaza-fluorenone core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-7-11(9-15(14)23-2)16-10-17(21)20-13-6-4-3-5-12(13)19-18(20)24-16/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFKVSBHZNEZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N3C4=CC=CC=C4N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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